molecular formula C8H7BrClFO B1453778 4-Chloro-2-fluoro-3-methoxybenzyl bromide CAS No. 1323966-35-3

4-Chloro-2-fluoro-3-methoxybenzyl bromide

Cat. No.: B1453778
CAS No.: 1323966-35-3
M. Wt: 253.49 g/mol
InChI Key: PSWKNVCWOPRAMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-fluoro-3-methoxybenzyl bromide is a useful research compound. Its molecular formula is C8H7BrClFO and its molecular weight is 253.49 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-Chloro-2-fluoro-3-methoxybenzyl bromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as an alkylating agent, which means it can transfer an alkyl group to other molecules. This property allows it to modify the structure and function of proteins and nucleic acids. For instance, it can react with nucleophilic sites in enzymes, leading to enzyme inhibition or activation depending on the context of the reaction .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells, leading to the activation of stress response pathways. Additionally, it can alter the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair . These changes can result in various cellular outcomes, including cell death, proliferation, or differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For example, the compound can form covalent bonds with the active sites of enzymes, inhibiting their activity. It can also interact with DNA, causing mutations or strand breaks. These interactions can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under ambient conditions but can degrade under certain conditions, such as exposure to light or heat. Over time, the degradation products can accumulate and affect cellular function. Long-term exposure to the compound can lead to chronic effects, such as persistent changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant toxicity. High doses of the compound can lead to adverse effects, such as organ damage, immune suppression, and increased risk of cancer. The threshold for these effects depends on the specific animal model and the duration of exposure .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, causing oxidative damage and affecting metabolic flux. The compound can also influence the levels of metabolites involved in energy production, detoxification, and biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of binding sites .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of the compound can affect its interactions with biomolecules and its ability to modulate cellular processes .

Properties

IUPAC Name

1-(bromomethyl)-4-chloro-2-fluoro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClFO/c1-12-8-6(10)3-2-5(4-9)7(8)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWKNVCWOPRAMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.